6-Aminohexanenitrile hydrochloride
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Overview
Description
6-Aminohexanenitrile hydrochloride is an organic compound with the molecular formula C6H12N2·HCl. It is a derivative of 6-Aminohexanenitrile, which is also known as 6-Aminocapronitrile. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a six-carbon aliphatic chain. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminohexanenitrile hydrochloride can be synthesized through the hydrogenation of adiponitrile. The reaction typically involves the use of catalysts such as Raney nickel or cobalt under specific conditions of temperature and pressure. For instance, hydrogenation at temperatures between 60-80°C and high hydrogen pressure can yield 6-Aminohexanenitrile, which can then be converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and maximize efficiency, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-Aminohexanenitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions.
Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions.
Hydrogenation: The nitrile group can be reduced to an amine group under hydrogenation conditions
Common Reagents and Conditions
Hydrogenation: Catalysts like Raney nickel or cobalt, hydrogen gas, temperatures between 60-80°C.
Nucleophilic Addition/Substitution: Various nucleophiles, solvents like methanol or DMSO, and appropriate reaction conditions
Major Products
Hexamethylenediamine: Formed through complete hydrogenation of the nitrile group.
Substituted Amines: Formed through nucleophilic substitution reactions
Scientific Research Applications
6-Aminohexanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, particularly in the synthesis of nylon and other polyamides
Mechanism of Action
The mechanism of action of 6-Aminohexanenitrile hydrochloride involves its reactivity due to the presence of both amino and nitrile groups. The amino group can act as a nucleophile, participating in various addition and substitution reactions. The nitrile group can undergo reduction to form primary amines, which can further react to form secondary and tertiary amines. These reactions are facilitated by specific catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
6-Aminocapronitrile: The parent compound without the hydrochloride salt.
Hexamethylenediamine: A fully reduced form of 6-Aminohexanenitrile.
Adiponitrile: A precursor in the synthesis of 6-Aminohexanenitrile
Uniqueness
6-Aminohexanenitrile hydrochloride is unique due to its dual functional groups, which provide versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Properties
Molecular Formula |
C6H13ClN2 |
---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
6-aminohexanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c7-5-3-1-2-4-6-8;/h1-5,7H2;1H |
InChI Key |
JLBYKSBJYQMCAG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#N)CCN.Cl |
Origin of Product |
United States |
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